molecular formula C7H4N2O4 B1601002 5-Nitrobenzo[d]isoxazol-3-ol CAS No. 36238-80-9

5-Nitrobenzo[d]isoxazol-3-ol

Cat. No.: B1601002
CAS No.: 36238-80-9
M. Wt: 180.12 g/mol
InChI Key: NPKARQNMFDJQQO-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]isoxazol-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine can lead to the formation of isoxazole derivatives . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]isoxazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrobenzo[d]isoxazol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which has therapeutic implications for conditions such as Alzheimer’s disease . The compound can also interact with other molecular pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrobenzo[d]isoxazol-3-ol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives .

Properties

IUPAC Name

5-nitro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-5-3-4(9(11)12)1-2-6(5)13-8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKARQNMFDJQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503618
Record name 5-Nitro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36238-80-9
Record name 5-Nitro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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